molecular formula C22H15FO4 B4563392 3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one

3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B4563392
M. Wt: 362.3 g/mol
InChI Key: IECBBMHQGLARMS-UHFFFAOYSA-N
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Description

3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one is a synthetic organic compound with the molecular formula C21H17FO4. This compound is part of the chromenone family, known for their diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one typically involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and subsequent reactions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:

  • 3-[2-(4-chlorophenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one
  • 3-[2-(4-bromophenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one
  • 3-[2-(4-methylphenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one

These compounds share a similar core structure but differ in the substituents on the phenyl ring, which can influence their chemical and biological properties .

Properties

IUPAC Name

3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-methylbenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FO4/c1-13-10-16(26-12-19(24)14-6-8-15(23)9-7-14)11-20-21(13)17-4-2-3-5-18(17)22(25)27-20/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECBBMHQGLARMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)OCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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